

# Ethyl 4-(1H-pyrazol-1-yl)benzoate molecular structure and formula

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## Compound of Interest

Compound Name: Ethyl 4-(1H-pyrazol-1-yl)benzoate

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## An In-depth Technical Guide to Ethyl 4-(1H-pyrazol-1-yl)benzoate

This technical guide provides a comprehensive overview of the molecular structure, formula, and key characteristics of **Ethyl 4-(1H-pyrazol-1-yl)benzoate**, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not widely available in published literature, this guide extrapolates information from closely related analogues and general chemical principles to offer a detailed profile.

## Molecular Structure and Formula

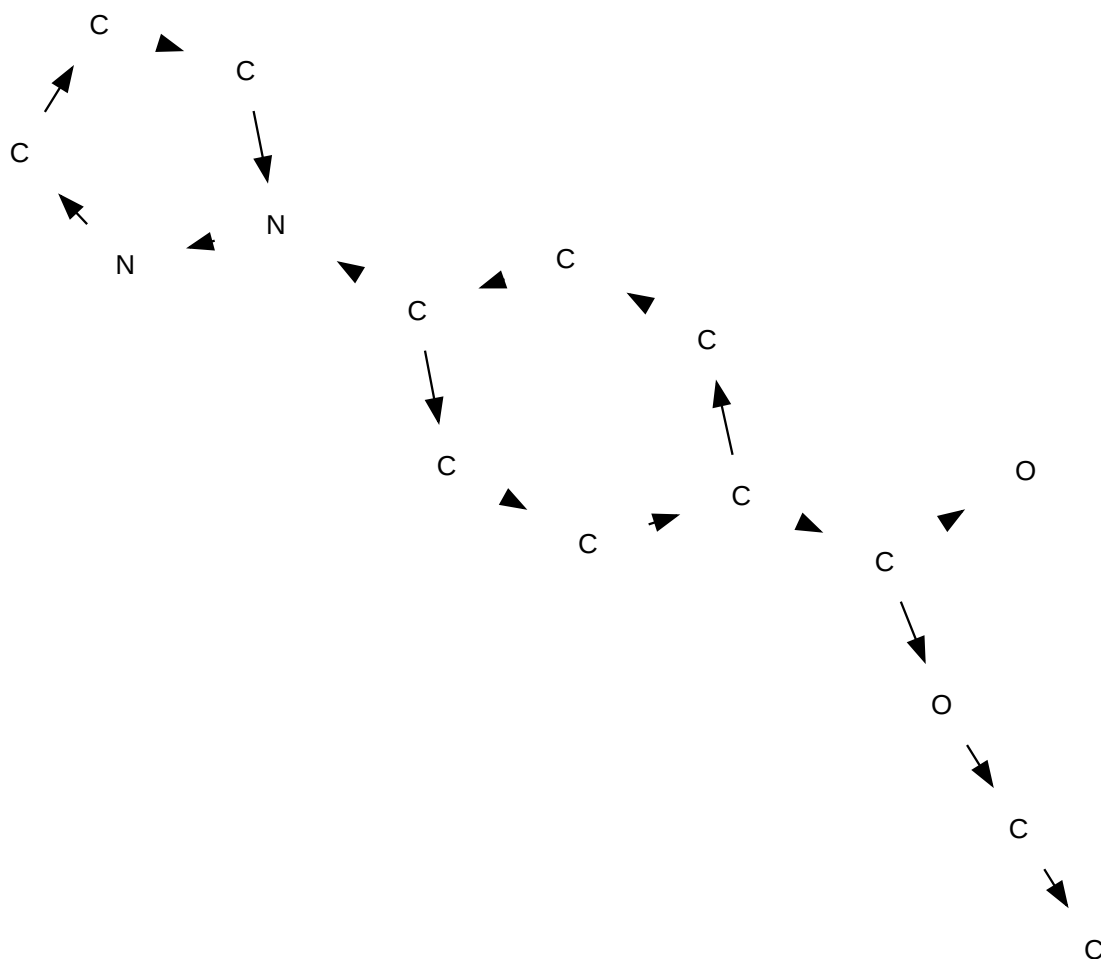
**Ethyl 4-(1H-pyrazol-1-yl)benzoate** is an organic compound featuring a pyrazole ring linked to an ethyl benzoate moiety. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this molecule, the pyrazole ring is attached via one of its nitrogen atoms to the fourth position of the benzene ring of the ethyl benzoate.

Molecular Formula:  $C_{12}H_{12}N_2O_2$

Molecular Weight: 216.24 g/mol

CAS Number: 143426-47-5[1]

Chemical Structure:



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Caption: Molecular structure of **Ethyl 4-(1H-pyrazol-1-yl)benzoate**.

## Physicochemical Properties

Specific experimental data for the physicochemical properties of **Ethyl 4-(1H-pyrazol-1-yl)benzoate** are not readily available. The following table summarizes expected properties based on its structure and data from similar compounds.

Property	Expected Value/Characteristic
Melting Point	Solid at room temperature, likely in the range of 80-120 °C
Boiling Point	> 300 °C (decomposes)
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Insoluble in water.
Appearance	White to off-white crystalline solid

## Spectroscopic Data (Predicted)

Detailed experimental spectra for **Ethyl 4-(1H-pyrazol-1-yl)benzoate** are not available. The following tables outline the expected spectral characteristics based on the functional groups present in the molecule.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2 - 8.0	d	2H	Aromatic protons ortho to the ester group
~7.9 - 7.7	d	2H	Aromatic protons ortho to the pyrazole ring
~7.8 - 7.6	d	1H	Pyrazole proton
~7.5 - 7.3	d	1H	Pyrazole proton
~6.5 - 6.3	t	1H	Pyrazole proton
~4.4	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~1.4	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

## <sup>13</sup>C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~165	C=O (ester)
~142	Aromatic C attached to pyrazole
~140	Pyrazole C
~131	Aromatic CH
~130	Aromatic C attached to ester
~128	Pyrazole CH
~121	Aromatic CH
~108	Pyrazole CH
~61	-O-CH <sub>2</sub> -CH <sub>3</sub>
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

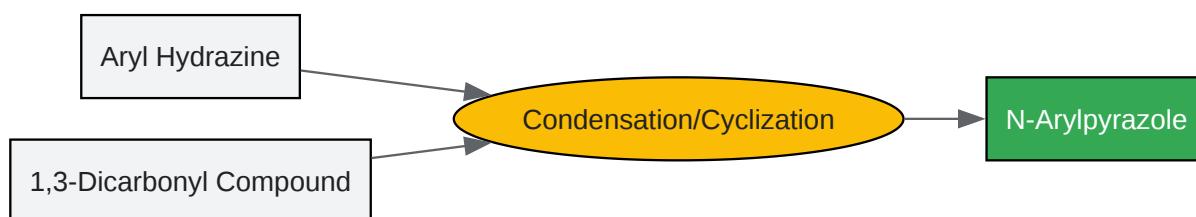
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2980-2850	Medium	Aliphatic C-H stretch
~1720	Strong	C=O stretch (ester)
~1600, 1500, 1450	Medium-Strong	Aromatic C=C stretch
~1280, 1100	Strong	C-O stretch (ester)

## Mass Spectrometry

m/z	Interpretation
216	$[M]^+$ (Molecular ion)
188	$[M - C_2H_4]^+$
171	$[M - OCH_2CH_3]^+$
143	$[M - COOCH_2CH_3]^+$
116	$[C_7H_6N_2]^+$

## Experimental Protocols: Synthesis

While a specific protocol for **Ethyl 4-(1H-pyrazol-1-yl)benzoate** is not detailed in the available literature, a common method for the synthesis of N-arylpyrazoles is through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For this specific molecule, a plausible route is the reaction of 4-hydrazinobenzoic acid with a suitable three-carbon synthon, followed by esterification, or the direct reaction of ethyl 4-hydrazinobenzoate with a pyrazole-forming reagent. A general workflow for the synthesis of N-arylpyrazoles is depicted below.



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Caption: General workflow for the synthesis of N-arylpyrazoles.

A more specific, yet still generalized, experimental protocol would involve:

- **Reaction Setup:** A mixture of an aryl hydrazine (e.g., ethyl 4-hydrazinobenzoate) and a 1,3-dicarbonyl compound (or a synthetic equivalent like malondialdehyde) is prepared in a suitable solvent such as ethanol or acetic acid.

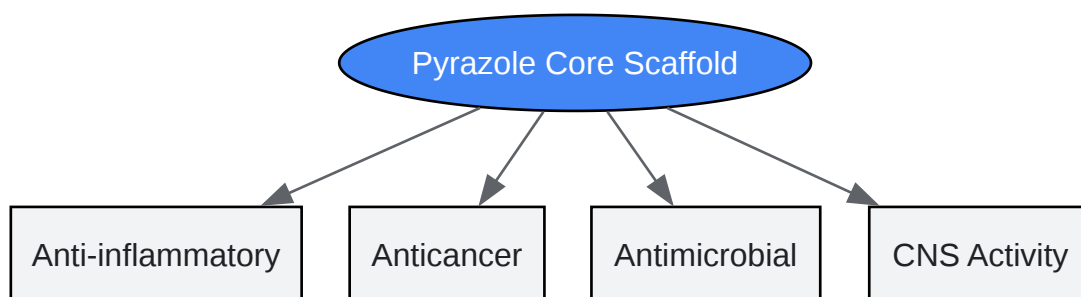
- **Reaction Conditions:** The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel.

## Biological Activity and Applications

Specific biological activities for **Ethyl 4-(1H-pyrazol-1-yl)benzoate** have not been extensively reported. However, the pyrazole moiety is a well-established pharmacophore found in a wide range of biologically active compounds.[2][3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

- **Anti-inflammatory:** Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.
- **Anticancer:** Various pyrazole derivatives have been investigated for their potential as anticancer agents.[1]
- **Antimicrobial:** The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[1]
- **Central Nervous System (CNS) Activity:** Some pyrazole derivatives exhibit activity as anxiolytics, antidepressants, and antipsychotics.

The diverse biological activities of pyrazole-containing compounds make **Ethyl 4-(1H-pyrazol-1-yl)benzoate** a molecule of interest for further investigation in drug discovery and development.



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Caption: Diverse biological activities of the pyrazole scaffold.

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## References

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